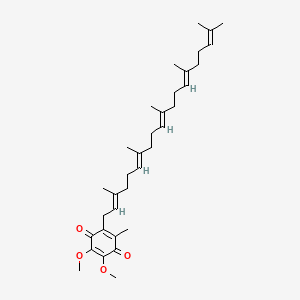
Ubiquinone 25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ubiquinone-5 is a compound composed of the 2,3-dimethoxy-5-methylbenzoquinone nucleus common to ubiquinones; and a side chain of five isoprenoid units.
Scientific Research Applications
Cardiovascular Health
Ubiquinone 25 has been extensively studied for its role in cardiovascular health. Research indicates that supplementation can improve heart function and reduce cardiovascular mortality in patients with heart failure. A systematic review identified 28 studies that demonstrated the efficacy of ubiquinone in preventing cardiovascular diseases.
Key Findings:
- A study by Alehagen et al. (2021) showed a reduction in cardiovascular mortality by 10% among patients taking 200 mg/day of ubiquinone over 208 weeks .
- Another study indicated significant improvements in echocardiogram results and reduced hospitalization times for patients supplemented with ubiquinone .
Table 1: Summary of Cardiovascular Studies on Ubiquinone
| Author | Year | Sample Size | Duration (weeks) | Daily Dose (mg) | Outcome |
|---|---|---|---|---|---|
| Alehagen et al. | 2021 | 213 | 208 | 200 | Reduced cardiovascular mortality by 10% |
| Mortensen et al. | 2019 | 231 | 12 | 300 | Improved NYHA class and reduced mortality |
| Khan et al. | 2020 | 123 | 0.14 | 400 | Reduced BNPs and hospitalization time |
Neurodegenerative Diseases
Ubiquinone has also shown promise in treating neurodegenerative diseases such as Parkinson's disease and multiple system atrophy (MSA). A randomized controlled trial found that high-dose ubiquinol supplementation significantly improved motor function in MSA patients compared to a placebo group .
Case Study: Multiple System Atrophy
- Study Design: Phase II trial with 139 participants.
- Results: The ubiquinol group exhibited a mean difference of -1.7 in the UMSARS score, indicating improved motor function .
Nutritional Applications
Ubiquinone is widely recognized for its role as a dietary supplement aimed at enhancing energy levels and overall health. It is particularly beneficial for individuals with metabolic disorders or those undergoing statin therapy, which can deplete natural levels of coenzyme Q10.
Research Insights:
- A review highlighted that ubiquinone supplementation could alleviate statin-associated muscle pain, thereby improving patient compliance with cholesterol-lowering treatments .
- Studies have shown that ubiquinone can enhance exercise performance by improving mitochondrial function and reducing oxidative stress during physical activity .
Cosmetic Applications
In the cosmetic industry, ubiquinone is valued for its antioxidant properties, contributing to skin health and anti-aging formulations. It helps protect skin cells from oxidative damage and promotes collagen synthesis.
Research Findings:
Properties
CAS No. |
4370-61-0 |
|---|---|
Molecular Formula |
C34H50O4 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C34H50O4/c1-24(2)14-10-15-25(3)16-11-17-26(4)18-12-19-27(5)20-13-21-28(6)22-23-30-29(7)31(35)33(37-8)34(38-9)32(30)36/h14,16,18,20,22H,10-13,15,17,19,21,23H2,1-9H3/b25-16+,26-18+,27-20+,28-22+ |
InChI Key |
NYFAQDMDAFCWPU-UVCHAVPFSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















